REACTION_CXSMILES
|
[F:1][C:2]1[C:9]([I:10])=[CH:8][CH:7]=[CH:6]C=1C#N.S(=O)(=O)(O)[OH:12].[O:16]1[CH2:21][CH2:20]OCC1>>[F:1][C:2]1[C:9]([I:10])=[CH:8][CH:7]=[CH:6][C:20]=1[C:21]([OH:16])=[O:12]
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Name
|
|
Quantity
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5 g
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Type
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reactant
|
Smiles
|
FC1=C(C#N)C=CC=C1I
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Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
16 mL
|
Type
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reactant
|
Smiles
|
O1CCOCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
115 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
the mixture was cooled
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Type
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FILTRATION
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Details
|
filtered
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Type
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ADDITION
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Details
|
Water was added to the filtrate
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Type
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EXTRACTION
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Details
|
the mixture was extracted with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried (MgSO4)
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Type
|
CUSTOM
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Details
|
evaporated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)O)C=CC=C1I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.42 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |